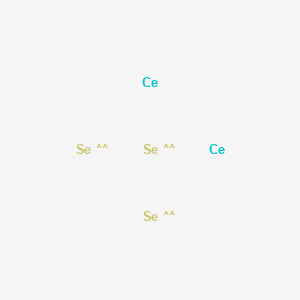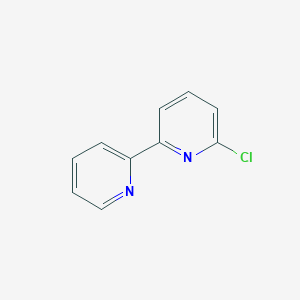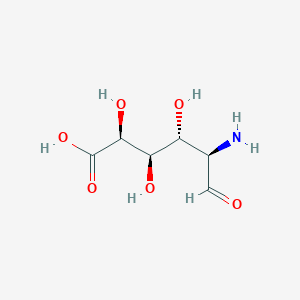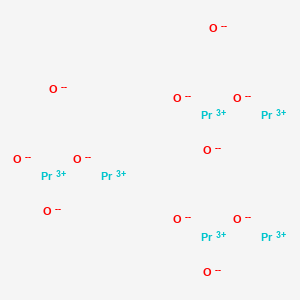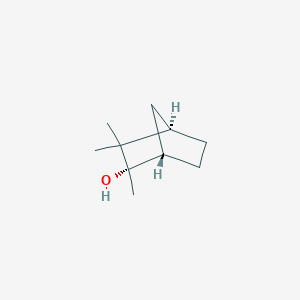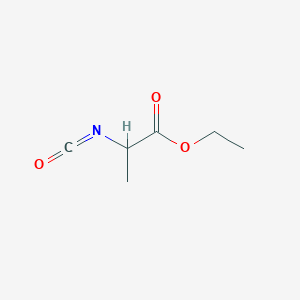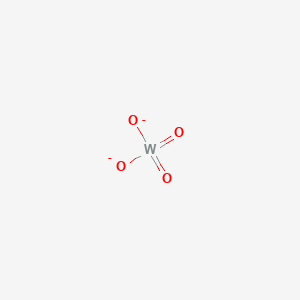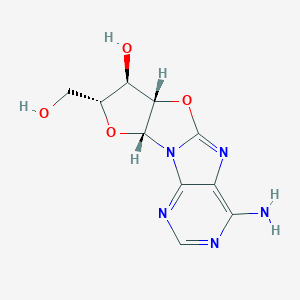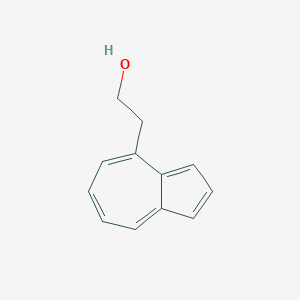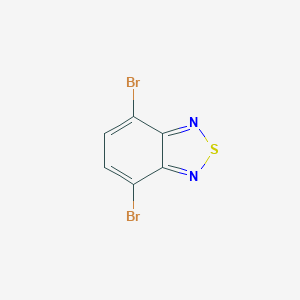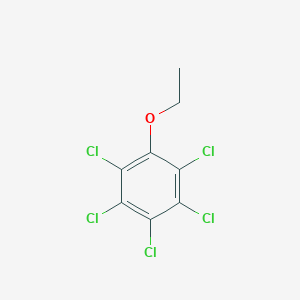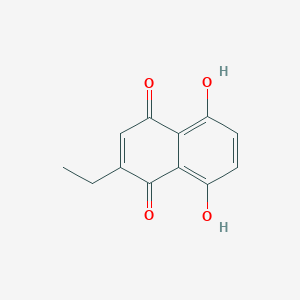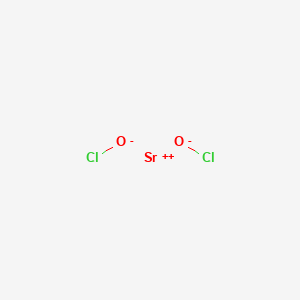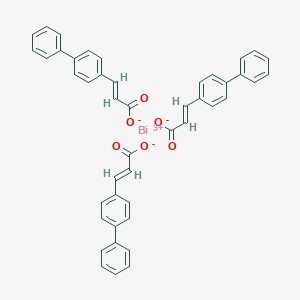
Bismuth 3-(4-biphenylyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bismuth 3-(4-biphenylyl)acrylate, also known as BBA, is a bismuth-containing compound that has been widely studied for its potential applications in various fields, including catalysis, materials science, and medicine. In
科学研究应用
Bismuth 3-(4-biphenylyl)acrylate has been extensively studied for its potential applications in catalysis, particularly in the field of olefin polymerization. It has been shown to exhibit high catalytic activity and selectivity in the polymerization of various olefins, including ethylene, propylene, and styrene.
In addition to catalysis, Bismuth 3-(4-biphenylyl)acrylate has also been investigated for its potential applications in materials science, such as in the development of new functional materials with unique optical and electronic properties.
Furthermore, Bismuth 3-(4-biphenylyl)acrylate has demonstrated promising results in the field of medicine, particularly in cancer treatment. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, as well as inhibiting tumor growth and metastasis.
作用机制
The mechanism of action of Bismuth 3-(4-biphenylyl)acrylate in its various applications is not fully understood, but it is believed to involve the coordination of the bismuth center with the substrate or target molecule. In the case of catalysis, Bismuth 3-(4-biphenylyl)acrylate is thought to function as a Lewis acid catalyst, activating the olefin substrate for polymerization. In the case of cancer treatment, Bismuth 3-(4-biphenylyl)acrylate is believed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase-dependent pathways.
生化和生理效应
Bismuth 3-(4-biphenylyl)acrylate has been shown to exhibit low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In animal studies, Bismuth 3-(4-biphenylyl)acrylate has been found to have no significant adverse effects on vital organs or blood parameters.
实验室实验的优点和局限性
One of the main advantages of using Bismuth 3-(4-biphenylyl)acrylate in lab experiments is its high catalytic activity and selectivity, which can lead to improved yields and reduced waste. However, one limitation of Bismuth 3-(4-biphenylyl)acrylate is its relatively low solubility in common solvents, which can make it difficult to handle and analyze in certain experiments.
未来方向
There are many potential future directions for research on Bismuth 3-(4-biphenylyl)acrylate, including:
1. Further investigation of its catalytic activity and selectivity in various olefin polymerization reactions.
2. Development of new functional materials based on Bismuth 3-(4-biphenylyl)acrylate, such as luminescent or conductive materials.
3. Exploration of its potential applications in other fields, such as energy storage or environmental remediation.
4. Optimization of its anticancer activity and investigation of its potential use in combination with other cancer treatments.
Overall, Bismuth 3-(4-biphenylyl)acrylate is a promising compound with a wide range of potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential in new areas.
合成方法
Bismuth 3-(4-biphenylyl)acrylate can be synthesized by reacting bismuth nitrate pentahydrate with 4-biphenylacrylic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a coordination complex intermediate, and the resulting Bismuth 3-(4-biphenylyl)acrylate product can be obtained by precipitation or recrystallization.
属性
CAS 编号 |
12040-48-1 |
|---|---|
产品名称 |
Bismuth 3-(4-biphenylyl)acrylate |
分子式 |
C45H33BiO6 |
分子量 |
878.7 g/mol |
IUPAC 名称 |
bismuth;(E)-3-(4-phenylphenyl)prop-2-enoate |
InChI |
InChI=1S/3C15H12O2.Bi/c3*16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13;/h3*1-11H,(H,16,17);/q;;;+3/p-3/b3*11-8+; |
InChI 键 |
LAFSZQISGAMVDC-ODUKAAFYSA-K |
手性 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)[O-].[Bi+3] |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)[O-].[Bi+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



